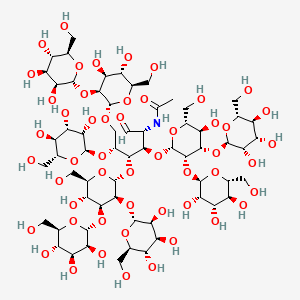

Mannosyl(9)-N-acetylglucosamine

Description

Mannosyl(9)-N-acetylglucosamine is a glycosylated structure predominantly found in fungal glycoproteins, such as the Rhizopus stolonifer polygalacturonase described in . This compound consists of a highly branched mannan backbone with terminal α-1-linked mannosyl residues and internal 1,2-, 1,4-, and 1,3,6-linked mannosyl units. The glycosyl portion has a mannose-to-glucosamine ratio of approximately 92:8, with glucosamine residues detected as 1,4-linked N-acetylglucosamine (GlcNAc) . The structure is proposed to be anchored to asparagine residues in polypeptides via chitobiose (GlcNAc-GlcNAc) units, a hallmark of N-linked glycoproteins in fungi and other eukaryotes . Its branched architecture includes short, unbranched chains, as inferred from the high proportion of terminal mannosyl units (18.6%) relative to branch points (6.1%) .

Properties

CAS No. |

70158-33-7 |

|---|---|

Molecular Formula |

C62H105NO51 |

Molecular Weight |

1680.5 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2R,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2R,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-1-oxo-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C62H105NO51/c1-13(74)63-14(2-64)47(108-61-52(113-58-45(95)38(88)29(79)19(7-69)102-58)49(32(82)22(10-72)105-61)110-55-42(92)35(85)26(76)16(4-66)99-55)48(109-62-53(114-59-46(96)39(89)30(80)20(8-70)103-59)50(33(83)23(11-73)106-62)111-56-43(93)36(86)27(77)17(5-67)100-56)24(107-54-41(91)34(84)25(75)15(3-65)98-54)12-97-60-51(40(90)31(81)21(9-71)104-60)112-57-44(94)37(87)28(78)18(6-68)101-57/h2,14-62,65-73,75-96H,3-12H2,1H3,(H,63,74)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59+,60-,61-,62+/m0/s1 |

InChI Key |

ITFSNTMIZQUALH-BYBYOKTNSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Other CAS No. |

70158-33-7 |

Synonyms |

Man(9)GlcNAc Man9GlcNAc mannosyl(9)-N-acetylglucosamine N-acetylglucosamine-mannose(9) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

High-Mannose Oligosaccharides (Man${5-9}$GlcNAc$2$)

High-mannose N-glycans, such as Man${5-9}$GlcNAc$2$, share structural similarities with Mannosyl(9)-N-acetylglucosamine. These oligosaccharides feature a core of two GlcNAc residues (chitobiose) linked to asparagine, followed by 5–9 α-mannosyl units arranged in a branched pattern . However, this compound differs in its fungal-specific branching (e.g., 1,3,6-linked mannosyl units) and the absence of glucose residues, which are present in dolichol-linked precursors like Glc$3$Man$9$GlcNAc$_2$ during early N-glycan biosynthesis in eukaryotes . Functionally, high-mannose glycans in animals and yeast are intermediates in glycoprotein processing, whereas this compound in fungi may play a role in enzyme stability or host-pathogen interactions .

Core Structure Man-GlcNAc-GlcNAc-Asn

The minimal N-glycan core structure, Man-β1,4-GlcNAc-β1,4-GlcNAc-Asn, is conserved across eukaryotes . While this compound extends this core with additional mannosyl residues, simpler glycoproteins (e.g., ovalbumin) may retain only 3–5 mannose units post-processing . The fungal structure’s extensive mannosylation (9 residues) contrasts with the trimmed Man$3$GlcNAc$2$ core in complex glycans, which acquire terminal GlcNAc, galactose, and sialic acid in the Golgi apparatus .

Dolichol-Linked Precursors (Glc$3$Man$9$GlcNAc$_2$)

In mammals and plants, N-glycan biosynthesis begins with a dolichol pyrophosphate-linked precursor, Glc$3$Man$9$GlcNAc$2$, which is cotranslationally transferred to nascent polypeptides . This precursor shares the Man$9$GlcNAc$_2$ motif with this compound but includes three glucose residues removed during endoplasmic reticulum (ER) quality control. Fungal glycoproteins lack these transient glucose residues, highlighting divergence in early glycosylation steps .

Lipid Pyrophosphate Oligosaccharides in Plants

Pea seedlings synthesize lipid pyrophosphate oligosaccharides containing mannose and GlcNAc, analogous to fungal glycoproteins. These structures include lipid monophosphate mannose and lipid pyrophosphate chitobiose, suggesting conserved biosynthetic mechanisms between plants and fungi . However, plant-specific modifications, such as xylose residues in complex glycans, are absent in fungal this compound .

Chitin and Chito-Oligosaccharides

Chitin, a β-1,4-linked GlcNAc polymer, and its degradation products (chito-oligosaccharides) share the GlcNAc motif but lack mannosylation. Enzymes like β-N-acetylglucosaminidases, which hydrolyze terminal GlcNAc residues from N-glycans and chitin, underscore the metabolic versatility of GlcNAc-containing compounds .

Comparative Data Table

Key Differences and Functional Implications

- Branching Complexity: this compound exhibits fungal-specific 1,3,6-branching, unlike the 1,3- and 1,6-branched high-mannose glycans in animals .

- Biosynthetic Pathways : Fungal N-glycans bypass glucose trimming steps required for mammalian glycoproteins, reflecting adaptation to secretory pathway differences .

- Evolutionary Conservation : The chitobiose core (GlcNAc-GlcNAc) is universal, but distal modifications (e.g., plant xylose, animal sialic acid) drive functional specialization .

Preparation Methods

Solid-Phase Peptide Synthesis Using Fmoc-Protected Intermediates

A landmark study demonstrated the synthesis of M9-glycopeptide-α-thioesters via tert-butoxycarbonyl (t-Boc) solid-phase peptide synthesis. The process begins with the extraction of H₂N-Asn-(M9-oligosaccharide)-OH from hen egg yolk through a two-step proteolysis using commercial proteases. Critically, proteases were screened to exclude mannosidase contaminants, preserving oligosaccharide integrity. Subsequent 9-fluorenylmethyloxycarbonyl (Fmoc) protection of the α-amino group enabled high-performance liquid chromatography (HPLC) purification, yielding Fmoc-Asn-(M9-oligosaccharide)-OH. Structural validation via ESI-MS and NMR confirmed the product’s integrity.

The t-Boc strategy facilitated coupling to a resin-bound peptide, followed by sequential deprotection and elongation to generate glycopeptide-α-thioesters. Despite moderate yields (30–40%), this method’s modularity supports site-specific incorporation into larger glycoconjugates. Challenges include the labor-intensive purification of intermediates and sensitivity of the α-thioester moiety to hydrolysis.

Enzymatic Phosphorolysis and Reverse Synthesis

β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033) from Bacteroides thetaiotaomicron offers an enzymatic route. BT1033 catalyzes the reversible phosphorolysis of ManGlcNAc into α-D-mannose 1-phosphate (α-Man1P) and GlcNAc via a sequential Bi Bi mechanism. For synthetic applications, the reverse reaction—condensing α-Man1P and GlcNAc—generates ManGlcNAc under optimized conditions (pH 5.5, 30°C).

Key advantages include stereochemical precision and scalability. Using 500 mM GlcNAc and 50 mM α-Man1P, the reaction achieves >80% conversion, with products purified via Toyopearl HW-40S chromatography. However, this method currently produces Man₁GlcNAc rather than Man₉GlcNAc₂, necessitating further development for elongated oligosaccharides.

Biosynthetic Pathways in Model Organisms

Yeast (Saccharomyces cerevisiae) Dolichol-Linked Oligosaccharide Biosynthesis

The conserved eukaryotic pathway assembles Man₉GlcNAc₂ on dolichol-pyrophosphate (Dol-PP) in the endoplasmic reticulum. Initiated by Alg7-mediated transfer of GlcNAc-1-phosphate from UDP-GlcNAc to Dol-P, the pathway proceeds via:

-

Cytoplasmic phase : Addition of five mannose residues from GDP-Man by Alg1, Alg2, and Alg11.

-

Translocation : Flippase (Rft1) transports Man₅GlcNAc₂-PP-Dol to the ER lumen.

-

Lumenal elongation : Four mannoses from Dol-P-Man (via Alg3, Alg9, Alg12) and three glucoses from Dol-P-Glc extend the oligosaccharide to Glc₃Man₉GlcNAc₂.

This system yields ~30–50 μM Man₉GlcNAc₂ per gram of yeast cells, though extraction requires detergent-mediated Dol-PP cleavage and HPLC purification. While scalable, the method’s reliance on native glycosyltransferases limits structural customization.

Chemoenzymatic Strategies Utilizing Glycosynthases

EndoA-N171A Mutant for Transglycosylation

The EndoA-N171A glycosynthase engineered from Arthrobacter protophormiae endoglycosidase enables efficient transglycosylation of synthetic Man₉GlcNAc oxazoline donors to GlcNAc-peptides. The oxazoline donor, prepared via chemical synthesis, undergoes enzyme-mediated coupling to generate natural N-glycopeptides.

Key parameters:

-

Donor synthesis : Man₉GlcNAc oxazoline is synthesized in 65% yield via acetolysis of Man₉GlcNAc₂Asn and cyclization.

-

Transglycosylation : EndoA-N171A achieves >90% conversion at 25°C in 12 h, with no product hydrolysis due to abolished hydrolase activity.

This method’s efficiency (substrate-to-product ratio of 1:0.9) and fidelity make it ideal for glycoprotein engineering, though oxazoline synthesis remains technically demanding.

Comparative Analysis of Preparation Methods

Q & A

[Basic] What are the established chromatographic methods for separating and quantifying Mannosyl(9)-N-acetylglucosamine in glycoprotein hydrolysates?

Methodological Answer:

Quantification typically involves:

- HPLC with fluorescence/UV detection : Derivatization using 2-aminobenzamide (2-AB) or anthranilic acid enhances sensitivity. Separation employs hydrophilic interaction liquid chromatography (HILIC) columns .

- LC-MS/MS : Optimized parameters include electrospray ionization (ESI) in negative mode, reversed-phase C18 columns, and MRM transitions specific to GlcNAc fragments (e.g., m/z 221.1 → 101.0) .

- Inter-laboratory validation : Standardized dextran ladders and reference glycan libraries improve reproducibility .

[Basic] How can lectin-binding assays differentiate this compound from other α-mannosyl-containing glycans in cellular studies?

Methodological Answer:

- Lectin specificity : Use Galanthus nivalis lectin (GNA) for α1-3/6-mannose residues and Wheat Germ Agglutinin (WGA) for GlcNAc-binding .

- Flow cytometry/fluorescence microscopy : Label lectins with FITC or TRITC to track glycan localization in live cells or fixed tissues .

- Competitive inhibition : Pre-incubation with free GlcNAc or mannose confirms binding specificity .

[Advanced] What factors contribute to inter-laboratory variability in quantifying mannosyl residues within N-linked glycans, and how can this be mitigated?

Methodological Answer:

Key variability sources include:

- Derivatization efficiency : Inconsistent labeling (e.g., 2-AB vs. procainamide) alters retention times and ionization .

- Instrument calibration : Inter-lab differences in MS sensitivity or HPLC column aging affect peak integration .

Mitigation strategies : - Use shared reference materials (e.g., dextran ladders) .

- Adopt consensus protocols for sample preparation and data normalization .

[Advanced] How does the presence of glucose residues in lipid-linked oligosaccharides enhance their transfer efficiency to protein acceptors in vitro?

Methodological Answer:

- Experimental design : Compare glucose-containing (Glc1-3Man9GlcNAc2) vs. glucose-free (Man9GlcNAc2) oligosaccharides using radiolabeled (e.g., ³H-mannose) substrates .

- Key finding : Glucose-containing oligosaccharides exhibit 41% transfer efficiency to endogenous acceptors vs. 5% for glucose-free .

| Oligosaccharide Type | Transfer Efficiency (%) | Reference |

|---|---|---|

| Glucose-containing | 41 | |

| Glucose-free | 5 |

[Advanced] What mechanistic insights explain the reciprocal relationship between O-GlcNAcylation and phosphorylation of eNOS under hyperglycemic conditions?

Methodological Answer:

- Hyperglycemia model : Treat bovine aortic endothelial cells with 25 mM glucose, inducing mitochondrial superoxide overproduction .

- Key findings :

- Method : Use myc-tagged wild-type vs. Ser1177Ala mutant eNOS to confirm site-specific modifications .

[Advanced] Which metabolic engineering strategies have increased N-acetylglucosamine production in Bacillus subtilis, and what are their limitations?

Methodological Answer:

- Modular pathway engineering : Overexpress glmS (glutamine-fructose-6-phosphate amidotransferase) and nagB (GlcNAc-6-phosphate deacetylase) while deleting nagA (GlcNAc-6-phosphate deaminase) to block futile cycles .

- Limitations :

[Basic] What are the recommended steps for isolating this compound-containing oligosaccharides from microsomal preparations?

Methodological Answer:

Microsome isolation : Homogenize tissue in sucrose buffer (0.25 M) and centrifuge at 100,000 × g to pellet microsomes .

Oligosaccharide release : Treat with peptide-N-glycosidase F (PNGase F) to cleave N-glycans .

Purification : Use size-exclusion chromatography (e.g., Bio-Gel P-4) or graphitized carbon cartridges .

[Advanced] How do stage-specific changes in polysaccharide composition affect the isolation and characterization of progenitor cells?

Methodological Answer:

- Avian primordial germ cells (PGCs) : Stage X embryos show GlcNAc-rich surfaces , while later stages exhibit α-mannosyl/glucosyl residues .

- Method : Use FITC-labeled WGA lectin for GlcNAc detection and Concanavalin A (ConA) for α-mannose in flow cytometry .

- Impact : Lectin specificity enables rapid (<10 min) stage-specific PGC sorting .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.